molecular formula C10H16 B080182 1,5-Cyclodecadiene CAS No. 10573-77-0

1,5-Cyclodecadiene

Cat. No. B080182
CAS RN: 10573-77-0
M. Wt: 136.23 g/mol
InChI Key: RDAFFINKUCJOJK-NQOXHWNZSA-N
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Description

1,5-Cyclodecadiene is a cyclic hydrocarbon that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents. This compound is synthesized using various methods, and its applications in scientific research are numerous.

Mechanism Of Action

The mechanism of action of 1,5-Cyclodecadiene is not well understood. However, it is believed to act as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It may also act as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,5-Cyclodecadiene. However, it is not known to have any significant toxic effects on humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using 1,5-Cyclodecadiene in lab experiments include its high solubility in most organic solvents, its stability under various reaction conditions, and its ability to act as a ligand in metal-catalyzed reactions. The limitations include its high cost and limited availability, and the lack of information on its toxicity and potential environmental impact.

Future Directions

For research on 1,5-Cyclodecadiene include its use in the synthesis of new organic compounds, its applications as a ligand in metal-catalyzed reactions, and its use as a solvent in various reactions. Further studies are also needed to determine its toxicity and potential environmental impact.

Synthesis Methods

1,5-Cyclodecadiene can be synthesized using several methods, including the Diels-Alder reaction, Grignard reaction, and Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,3-butadiene to form 1,5-Cyclodecadiene. The Grignard reaction involves the reaction of 1,5-dibromopentane with magnesium to form 1,5-pentadiene, which is then cyclized to form 1,5-Cyclodecadiene. The Birch reduction involves the reaction of 1,5-Cyclodecadiene with lithium metal in liquid ammonia to form 1,5-cyclooctadiene, which is then hydrogenated to form 1,5-Cyclodecadiene.

Scientific Research Applications

1,5-Cyclodecadiene is widely used in scientific research, particularly in organic synthesis and catalysis. It is used as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It is also used as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.

properties

CAS RN

10573-77-0

Product Name

1,5-Cyclodecadiene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1Z,5Z)-cyclodeca-1,5-diene

InChI

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7-

InChI Key

RDAFFINKUCJOJK-NQOXHWNZSA-N

Isomeric SMILES

C1C/C=C\CC/C=C\CC1

SMILES

C1CCC=CCCC=CC1

Canonical SMILES

C1CCC=CCCC=CC1

synonyms

(1E,5E)-1,5-Cyclodecadiene

Origin of Product

United States

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